molecular formula C11H12O3 B1257382 5-Methylmellein CAS No. 7734-92-1

5-Methylmellein

Cat. No.: B1257382
CAS No.: 7734-92-1
M. Wt: 192.21 g/mol
InChI Key: YETSBBYQOFXYGV-SSDOTTSWSA-N
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Description

5-Methylmellein is a naturally occurring polyketide compound, specifically a dihydroisocoumarin derivative. It is produced by various fungi and plants and has been identified as a secondary metabolite with significant biological activities.

Mechanism of Action

Target of Action

5-Methylmellein, a dihydroisocoumarin derivative, primarily targets human Monoamine Oxidase A (hMAO-A) and human Monoamine Oxidase B (hMAO-B) . These enzymes are involved in the breakdown of monoamine neurotransmitters and in the regulation of mood and behavior . Additionally, this compound also moderately inhibits acetylcholinesterase , but very weakly inhibits butyrylcholinesterase and β-secretase .

Mode of Action

This compound interacts with its targets by functioning as a reversible competitive inhibitor . It has an IC50 value of 5.31 µM for hMAO-A and 9.15 µM for hMAO-B . The compound also moderately inhibits acetylcholinesterase with an IC50 value of 27.07 µM .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of monoamine neurotransmitters. By inhibiting hMAO-A and hMAO-B, it prevents the breakdown of these neurotransmitters, thereby increasing their availability . This can lead to changes in mood and behavior.

Result of Action

The inhibition of hMAO-A and hMAO-B by this compound leads to an increase in the levels of monoamine neurotransmitters. This can result in changes in mood and behavior . The compound’s moderate inhibition of acetylcholinesterase could also potentially affect cognitive function .

Action Environment

It’s known that the compound is a secondary metabolite produced by various fungi and plants, playing a role in their defense mechanisms . This suggests that environmental factors such as the presence of pathogens or stress conditions could potentially influence the production and action of this compound.

Biochemical Analysis

Biochemical Properties

5-Methylmellein plays a significant role in biochemical reactions, particularly as an inhibitor of fungal sirtuin, an NAD±dependent histone deacetylase . This inhibition affects the deacetylation of histones and non-histone proteins, thereby influencing fungal growth and secondary metabolite production . Additionally, this compound interacts with enzymes such as acetylcholinesterase and monoamine oxidase, exhibiting moderate inhibitory effects .

Cellular Effects

This compound has been shown to modulate various cellular processes. In fungal cells, it increases the production of secondary metabolites, altering the metabolite profiles compared to other sirtuin inhibitors . This compound also affects cell signaling pathways and gene expression by inhibiting histone deacetylation, leading to changes in chromatin structure and gene transcription . Furthermore, this compound’s interaction with acetylcholinesterase and monoamine oxidase suggests potential impacts on neurotransmission and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of sirtuin, which requires NAD+ for the removal of acetyl groups from lysine residues on histones . This inhibition leads to hypoacetylation of histones, resulting in the formation of heterochromatin and suppression of gene expression . Additionally, this compound’s interaction with acetylcholinesterase and monoamine oxidase involves binding to the active sites of these enzymes, thereby inhibiting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can modulate fungal secondary metabolism over extended periods, with different metabolite profiles emerging compared to other sirtuin inhibitors . Detailed information on its stability and degradation in vitro and in vivo is limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidase

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in fungi. It modulates fungal secondary metabolism by inhibiting sirtuin activity, leading to changes in metabolite production . The compound’s interaction with enzymes such as acetylcholinesterase and monoamine oxidase also suggests its involvement in neurotransmitter metabolism . Detailed information on the specific metabolic pathways and enzymes involved is limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its molecular weight and solubility, play a role in its distribution . Specific transporters or binding proteins involved in its transport and distribution have not been well-characterized.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s interaction with histone deacetylases suggests its presence in the nucleus, where it can influence chromatin structure and gene expression . Additionally, its interaction with enzymes such as acetylcholinesterase and monoamine oxidase indicates potential localization in cellular compartments involved in neurotransmitter metabolism . Detailed information on its subcellular localization and targeting signals is limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylmellein can be synthesized through several methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For instance, the preparation method may include steps such as digestion and condensation, followed by extraction and purification .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of fungi known to produce this compound. For example, the fungus Didymobotryum rigidum can be propagated in a nutrient-rich medium, and the compound can be extracted from the culture broth .

Chemical Reactions Analysis

Types of Reactions

5-Methylmellein undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications .

Scientific Research Applications

5-Methylmellein has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylmellein include:

Uniqueness

This compound is unique due to its specific inhibitory activities against fungal sirtuin and human monoamine oxidase A. Its ability to modulate secondary metabolism in fungi and its potential therapeutic applications in humans set it apart from other similar compounds .

Properties

IUPAC Name

(3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETSBBYQOFXYGV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564248
Record name (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7734-92-1
Record name 5-Methylmellein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007734921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLMELLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461BW4X8WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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